molecular formula C18H25NO5 B13183416 Tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B13183416
M. Wt: 335.4 g/mol
InChI Key: JHPVEFGRQZFTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a 3,4-dimethoxyphenyl group, and a 3-oxopiperidine-1-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a substitution reaction where the phenyl group is introduced onto the piperidine ring.

    Addition of the tert-butyl group: This can be done using tert-butyl chloride in the presence of a base.

    Formation of the carboxylate group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate
  • Tert-butyl 4-(3,4-dimethoxyphenyl)-3-aminopiperidine-1-carboxylate
  • Tert-butyl 4-(3,4-dimethoxyphenyl)-3-methylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate is unique due to the presence of the 3-oxo group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that may have different functional groups, leading to variations in their properties and applications.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-9-8-13(14(20)11-19)12-6-7-15(22-4)16(10-12)23-5/h6-7,10,13H,8-9,11H2,1-5H3

InChI Key

JHPVEFGRQZFTGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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